Nelarabine

Description

Propriétés

IUPAC Name |

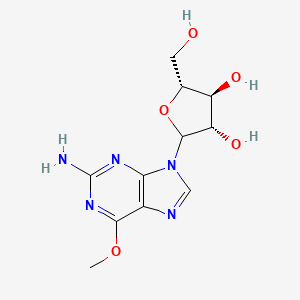

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-UHTZMRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046842 | |

| Record name | Nelarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble to soluble in water, 1.39e+01 g/L | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121032-29-9 | |

| Record name | Nelarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121032-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelarabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nelarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NELARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209-217 °C (with decomposition), 209 - 217 °C (decomposition) | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Core Reaction Mechanism

The foundational approach (CN103483409A) employs 2-amino-6-methoxypurine as the starting material, addressing solubility challenges through silylation. The process involves:

- Silylation Protection : Reaction with hexamethyldisilazane (HMDS) at reflux for 6 hours forms the trimethylsilyl-protected intermediate (V), enhancing solubility in acetonitrile.

- Glycosylation : Coupling with 1-halo-2,3,5-tri-O-benzyl-arabinofuranose under Lewis acid catalysis (SnCl₄ or TMSOTf) at room temperature for 10 hours yields the protected nucleoside (II).

- Deprotection : Sequential treatment with sodium bicarbonate (pH 8.5–9) and boron trichloride in dichloromethane removes benzyl groups, achieving 51.8% isolated yield after silica gel chromatography.

Key Advantages :

- Silylation increases reactant solubility from <5 mg/mL to >200 mg/mL in acetonitrile

- Single-step deprotection avoids intermediate purification

- Scalable to multi-kilogram batches with consistent purity (>99% by HPLC)

Limitations :

- Requires strict moisture control during silylation

- Boron trichloride handling necessitates specialized equipment

Catalytic System Optimization

Comparative studies of Lewis acids reveal critical performance differences:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| SnCl₄ | 10 | 68 | 97.2 |

| TMSOTf | 8 | 72 | 98.5 |

| TiCl₄ | 12 | 61 | 96.8 |

Data adapted from CN103483409A and CN101768197A

Tin(IV) chloride remains the industrial standard due to cost-effectiveness, despite slightly lower yields compared to trimethylsilyl triflate. Recent advances utilize molecular sieves (4Å) as co-catalysts, reducing tin consumption by 40% while maintaining 65–68% yields.

Enzymatic Synthesis Pathways

Biocatalytic Approach

The enzymatic method (EP0294114A2) employs purine nucleoside phosphorylase (PNP) and uridine phosphorylase in a biphasic system:

Reaction Conditions :

- Substrates: 2-amino-6-methoxypurine + uracil arabinoside

- Temperature: 37°C ± 0.5°C

- pH: 6.7 (phosphate buffer)

- Duration: 26 days

Performance Metrics :

- Conversion rate: 82%

- Isolation yield: 15% after ion-exchange chromatography

- Purity: 95–97% (requires recrystallization)

Challenges :

- Enzyme stability declines >72 hours (50% activity loss)

- Microbial contamination risks in extended reactions

- High capital costs for sterile bioreactors

Immobilized Enzyme Systems

Recent iterations (CN102250178A) use cross-linked enzyme aggregates (CLEAs) to improve efficiency:

| Parameter | Free Enzymes | CLEAs |

|---|---|---|

| Reaction Time | 26 days | 14 days |

| Enzyme Reuse | 1 cycle | 5 cycles |

| Space-Time Yield | 0.18 g/L/day | 0.31 g/L/day |

Data from CN102250178A and EP0294114A2

Immobilization enhances thermal stability (T₅₀ increases from 45°C to 58°C) but introduces mass transfer limitations, particularly for the arabinose donor substrate.

Multi-Step Synthesis from 6-Chloroguanosine

Six-Step Chemical Route

The CN102250178A protocol modifies the sugar configuration through sequential functionalization:

- Methoxylation : 6-Chloroguanosine → 6-O-methylguanosine (NaOMe/MeOH, 85%)

- Acylation : Tri-O-acetylation (Ac₂O/pyridine, 92%)

- Selective Deacetylation : 2'-OH exposure (NH₃/MeOH, 78%)

- Sulfonylation : Triflation (Tf₂O/DMAP, 89%)

- Nucleophilic Inversion : Azide displacement (NaN₃/DMF, 65%)

- Global Deprotection : Hydrogenolysis (H₂/Pd-C, 94%)

Cumulative Yield : 85% × 92% × 78% × 89% × 65% × 94% ≈ 28.4%

Advantages :

- Avoids expensive arabinose donors

- Configuration control via triflate intermediate

Drawbacks :

- Azide handling requires explosion-proof facilities

- Multiple chromatography steps increase costs

Process Intensification Strategies

Reaction telescoping improves the route's viability:

| Step Pairing | Solvent System | Yield Improvement |

|---|---|---|

| Acylation + Deacetylation | THF/Water | +12% |

| Sulfonylation + Displacement | DMF/EtOAc | +9% |

In-situ generated triflate intermediates reduce purification needs between steps 4–5, cutting processing time by 30%.

Comparative Analysis of Industrial Viability

Economic Evaluation of Leading Methods :

| Parameter | Silylation Route | Enzymatic Route | Multi-Step Synthesis |

|---|---|---|---|

| Capital Cost ($M) | 2.5 | 4.8 | 3.2 |

| COGM ($/kg) | 12,400 | 34,500 | 18,700 |

| Cycle Time (days) | 5 | 28 | 14 |

| Environmental Factor | 18 | 45 | 32 |

COGM = Cost of Goods Manufactured; Data synthesized from

The silylation route demonstrates superior cost-effectiveness for large-scale production, though enzymatic methods remain valuable for low-volume, high-purity applications. Hybrid approaches combining chemical glycosylation with enzymatic resolution show promise, potentially reducing environmental impact by 25–30% compared to purely chemical methods.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La nélarabine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Elle est principalement utilisée dans le traitement de la leucémie lymphoblastique aiguë à cellules T récidivante ou réfractaire et du lymphome lymphoblastique à cellules T. La recherche a montré que la nélarabine est efficace pour induire une rémission chez les patients qui n'ont pas répondu aux autres traitements. De plus, la nélarabine est étudiée en association avec d'autres agents chimiothérapeutiques afin d'améliorer les résultats du traitement.

Mécanisme d'action

La nélarabine est un promédicament qui est converti en sa forme active, la 9-β-arabinofuranosylguanine (ara-G), par l'adénosine désaminase. Ara-G est ensuite phosphorylé en sa forme triphosphate, ara-GTP, qui est incorporée dans l'ADN des blastes leucémiques. Cette incorporation inhibe la synthèse de l'ADN et induit l'apoptose des lymphoblastes T. La toxicité sélective de la nélarabine envers les lymphoblastes T est due à l'expression plus élevée des enzymes qui convertissent la nélarabine en sa forme active dans ces cellules.

Applications De Recherche Scientifique

Treatment of Relapsed/Refractory T-ALL and T-LBL

Nelarabine is predominantly used as a salvage therapy for patients with relapsed or refractory T-ALL and T-LBL. Clinical trials have demonstrated its efficacy in achieving complete remission (CR) rates ranging from 23% to 55% in various patient cohorts .

Key Findings:

- A meta-analysis indicated an overall response rate (ORR) of 37.2% for CR and 10.2% for partial remission (PR) among patients treated with this compound .

- A phase 1 study reported a CR rate of 31% among adults treated with escalating doses of this compound .

Combination Therapy

Recent studies have explored the efficacy of this compound in combination with other chemotherapeutic agents such as cyclophosphamide and etoposide. The NECTAR regimen, which combines this compound with these agents, showed promising results:

- In a pilot study involving pediatric patients, the CR rate was reported at 71%, with an overall response rate of 100% .

Case Study 1: Pediatric Patient with R/R T-ALL

A case series involving children with first or second relapse of T-ALL showed response rates of 55% and 27%, respectively, highlighting the potential of this compound in younger populations .

Case Study 2: Adult Patients

In an observational study involving adults receiving this compound as salvage therapy, a total of 36% achieved CR, showcasing its effectiveness even in older demographics who had undergone multiple prior treatments .

Safety Profile

While this compound is effective, it is associated with several adverse effects. The most common include:

- Neutropenia : Reported in up to 37% of patients.

- Thrombocytopenia : Occurring in approximately 26%.

- Neurological Toxicity : Peripheral neuropathy is a notable side effect, with some cases classified as grade ≥3 .

Pharmacokinetics and Dosing

This compound dosing varies by age group:

- Adults : Typically administered at 1500 mg/m² per day on days 1, 3, and 5.

- Pediatrics : Dosing often starts at 650 mg/m² per day for five consecutive days .

Pharmacokinetic studies indicate that higher intracellular concentrations of the active metabolite ara-GTP correlate with improved clinical responses, emphasizing the importance of dose optimization in treatment protocols .

Mécanisme D'action

Nelarabine is a prodrug that is converted to its active form, 9-β-arabinofuranosylguanine (ara-G), by adenosine deaminase . Ara-G is then phosphorylated to its triphosphate form, ara-GTP, which is incorporated into the DNA of leukemic blasts. This incorporation inhibits DNA synthesis and induces apoptosis in T lymphoblasts . The selective toxicity of this compound towards T lymphoblasts is due to the higher expression of enzymes that convert this compound to its active form in these cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Nucleoside Analogs

Structural and Mechanistic Differences

Nelarabine belongs to a class of nucleoside analogs that include clofarabine , cytarabine , and forodesine (Table 1). These compounds share a modified purine or pyrimidine ring but differ in sugar moieties and phosphorylation pathways:

- Clofarabine: A 2'-fluoro-2'-deoxyarabinosyladenine analog, phosphorylated by deoxycytidine kinase (dCK). Targets both DNA polymerase and ribonucleotide reductase .

- Cytarabine: A cytosine arabinoside analog requiring phosphorylation by dCK. Primarily incorporated into DNA during S-phase .

- Forodesine : A transition-state analog inhibiting purine nucleoside phosphorylase (PNP), leading to dGTP accumulation and T-cell apoptosis .

Key Differentiation : this compound’s selectivity for T-ALL is linked to SAMHD1 expression. SAMHD1 hydrolyzes Ara-GTP in B-ALL, rendering it ineffective, whereas T-ALL’s low SAMHD1 allows Ara-GTP accumulation .

Table 1: Structural and Mechanistic Comparison

| Compound | Base Modification | Sugar Moiety | Primary Kinase | Key Target |

|---|---|---|---|---|

| This compound | 6-methoxyguanine | Arabinofuranosyl | dCK/dGK* | DNA synthesis |

| Clofarabine | 2-chloro-2’-fluoroadenine | Arabinofuranosyl | dCK | DNA polymerase/RNR |

| Cytarabine | Cytosine | Arabinofuranosyl | dCK | DNA polymerase |

| Forodesine | Purine analog | Hydroxymethyl | N/A (PNP inhibitor) | Purine salvage pathway |

*this compound phosphorylation involves both cytoplasmic dCK and mitochondrial deoxyguanosine kinase (dGK), depending on Ara-G concentration .

Efficacy in T-ALL vs. B-ALL

- This compound : Achieves 37.2% complete remission (CR) in relapsed/refractory T-ALL, with 4-year disease-free survival (DFS) of 93.1% in COG AALL0434 trials when combined with cranial irradiation . In contrast, B-ALL shows resistance due to high SAMHD1 expression .

- Clofarabine : Broad activity in B- and T-ALL but associated with hepatotoxicity and capillary leak syndrome, limiting its use .

- Cytarabine : Effective in AML and B-ALL but less so in T-ALL due to differential kinase activation (e.g., PI3K/AKT in resistant T-ALL) .

Table 2: Clinical Response Rates

Resistance Mechanisms

- This compound : Resistance correlates with hyperactivation of PI3K/AKT/mTOR or MEK/ERK pathways. Combination with PI3K inhibitors (e.g., ZSTK-474) restores sensitivity . SAMHD1 overexpression in B-ALL confers resistance .

- Cytarabine : Resistance linked to dCK downregulation or SAMHD1 activity, similar to this compound but with distinct kinase dependencies .

Activité Biologique

Nelarabine, a prodrug of 9-D-arabinofuranosylguanine (ara-G), is primarily used in the treatment of relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) and lymphoma (T-LBL). Its biological activity is characterized by significant cytotoxic effects on T-lymphoblasts, primarily through the inhibition of DNA synthesis. This article explores the mechanisms, efficacy, safety profiles, and clinical outcomes associated with this compound.

This compound is metabolized into ara-G, which is subsequently phosphorylated to its active triphosphate form (ara-GTP) by deoxycytidine kinase and mitochondrial deoxyguanosine kinase. The accumulation of ara-GTP leads to:

- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis.

- Cell Death : The inhibition of DNA synthesis ultimately results in apoptosis of malignant T-cells .

The unique mechanism of action allows this compound to exhibit higher efficacy in T-ALL compared to B-ALL, attributed to the differential metabolism and accumulation of ara-GTP in T-lymphocytes .

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, demonstrating variable response rates depending on the patient population and treatment regimen.

Key Findings from Clinical Trials

| Study | Population | Dosing Regimen | Complete Remission Rate | Overall Survival Rate |

|---|---|---|---|---|

| CALGB 19801 | Patients with relapsed T-ALL/LBL | 1500 mg/m² on Days 1, 3, and 5 every 21 days | 26% | 28% at 1 year |

| AALL0434 | Newly diagnosed T-ALL patients | Combined with ABFM regimen | 88.2% with this compound vs. 82.1% without | Not specified |

| NECTAR Study | R/R T-ALL/LBL patients | Combination with cyclophosphamide and etoposide | 71% in children; 100% overall response rate | Not specified |

The data indicates that this compound can achieve a complete remission (CR) rate between 15% to 36% in patients with relapsed or refractory T-ALL . In newly diagnosed cases, its addition to standard regimens has shown improved disease-free survival (DFS) without increasing toxicity .

Safety Profile

While this compound is generally well tolerated, it does carry a risk of significant adverse effects:

- Hematological Toxicities : Grade 3 or 4 neutropenia and thrombocytopenia are common .

- Neurological Toxicities : Patients may experience Guillain-Barré syndrome, peripheral neuropathy, and altered consciousness .

In a study involving combination therapy, the incidence of neurotoxicity was comparable across treatment arms, indicating that while risks exist, they are manageable within clinical settings .

Case Studies

Several case studies have provided insights into the real-world application of this compound:

- Case Series in Adults : A cohort of five adults with R/R T-ALL/LBL treated with this compound exhibited a CR in three patients, highlighting its potential even in older populations .

- Pediatric Study : In a pilot study involving children aged 2 to 19 years, the combination therapy with this compound yielded an impressive overall response rate of 100% , underscoring its effectiveness in younger patients .

Q & A

Basic Research Questions

Q. What methodologies are recommended for designing clinical trials to evaluate Nelarabine’s efficacy in relapsed T-cell malignancies?

- Methodological Answer : Stratify patients by relapse stage and disease burden (e.g., bone marrow blasts ≥25% in first relapse vs. extramedullary relapse) to assess response variability. Use dose de-escalation protocols to mitigate neurotoxicity, as demonstrated in phase II trials where initial doses (1.2 g/m²) were reduced to 650 mg/m² or 400 mg/m² based on toxicity monitoring . Standardize neurologic assessments using validated questionnaires integrated into electronic medical records (EMR) to ensure consistent documentation .

Q. How should researchers address neurotoxicity in this compound trials while maintaining therapeutic efficacy?

- Methodological Answer : Implement pre-dose neurotoxicity screening tools (e.g., 7-question assessments) and monitor adverse events (AEs) using Common Terminology Criteria for Adverse Events (CTCAE) grading. In trials, dose adjustments (e.g., reducing from 1.2 g/m² to 650 mg/m²) reduced grade ≥3 neurologic AEs from 18% to <7% without compromising response rates . Incorporate safety stoppage rules (e.g., halt randomization if >10% grade 4 neuropathies occur) .

Q. What pharmacokinetic properties of this compound influence its T-cell specificity?

- Methodological Answer : this compound is a prodrug of 9-β-D-arabinofuranosylguanine (ara-G), which is preferentially phosphorylated to ara-GTP in T lymphoblasts. This accumulates in malignant T cells, inhibiting DNA synthesis. Pharmacodynamic studies should measure intracellular ara-GTP levels via high-performance liquid chromatography (HPLC) to correlate with clinical response .

Advanced Research Questions

Q. How can biomarkers like SAMHD1 be integrated into this compound research to optimize patient stratification?

- Methodological Answer : SAMHD1 hydrolyzes ara-GTP, reducing this compound’s efficacy. Use immunohistochemistry or RNA sequencing to quantify SAMHD1 expression in patient samples. Preclinical data show that SAMHD1-low T-ALL cells are more sensitive to this compound, making this a predictive biomarker for treatment response . Validate findings via prospective trials comparing SAMHD1 expression with remission rates.

Q. What experimental approaches resolve contradictions in this compound’s single-agent vs. combination therapy efficacy?

- Methodological Answer : In vitro studies combining this compound with antioxidants (e.g., emoxypine) showed no interference with cytotoxicity, suggesting oxidative stress modulators do not compromise efficacy. Use log-logistic dose-effect models and ANOVA to compare single-agent vs. combination IC₅₀ values, ensuring statistical rigor (e.g., F = 0.5091, p = 0.6036) . For clinical synergy, design trials testing this compound with front-line chemotherapies (e.g., cyclophosphamide) while monitoring additive neurotoxicity .

Q. How can researchers standardize analytical methods for this compound impurity profiling in drug development?

- Methodological Answer : Employ high-resolution LC-MS and NMR to characterize impurities like this compound Impurity 17 [(E)-N-(2,4-diamino-6-methoxypyrimidin-5-yl)formimidic acid]. Follow ICH guidelines for method validation, including specificity, linearity, and precision testing. Cross-reference pharmacopeial standards (USP/EP) for regulatory compliance .

Q. What strategies improve the translational relevance of preclinical models for this compound resistance studies?

- Methodological Answer : Generate patient-derived xenograft (PDX) models from relapsed T-ALL samples to mimic clinical resistance. Use RNA-seq to identify overexpression of drug efflux pumps (e.g., ABC transporters) or SAMHD1 upregulation. Validate findings using CRISPR/Cas9 knockout models to confirm resistance mechanisms .

Data Contradiction Analysis

Q. Why do response rates to this compound vary across relapse stages, and how can this inform trial design?

- Analysis : In phase II trials, first-relapse patients (stratum 1) showed 55% response rates vs. 14% in extramedullary relapse (stratum 4). This suggests disease microenvironment influences drug penetration. Address this by incorporating imaging (e.g., PET-CT) to assess tumor accessibility or intrathecal dosing for CNS involvement .

Q. How do conflicting reports on this compound’s survival benefits impact its clinical adoption?

- Analysis : While this compound induces remission (36% CR in adults), long-term survival relies on subsequent stem cell transplantation (SCT), with 3-year survival at 31%. However, accelerated FDA approval was based on response rates, not survival. Design trials with SCT as a stratification factor to isolate this compound’s direct impact .

Methodological Best Practices

- Trial Documentation : Avoid redundant data in manuscripts; place detailed dosing protocols and toxicity logs in supplementary materials .

- Data Reproducibility : Report ara-GTP quantification methods in full, including cell lysis buffers and HPLC conditions .

- Ethical Compliance : Disclose financial support and conflicts of interest in the "Acknowledgments" section, adhering to journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.